N-Hexyl-2,4-difluorobenzylamine

Description

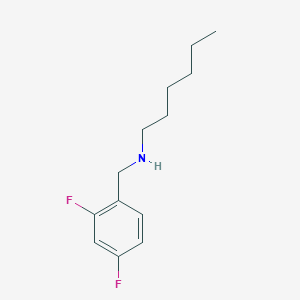

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic naming of N-Hexyl-2,4-difluorobenzylamine follows IUPAC guidelines, prioritizing the longest carbon chain and substituent positions. The parent structure is hexan-1-amine, with a benzyl group substituted at the nitrogen atom. Fluorine atoms occupy the 2- and 4-positions on the aromatic ring, yielding the full name N-[(2,4-difluorophenyl)methyl]hexan-1-amine. The CAS registry number (134672-79-0) and PubChem CID (19986431) provide unambiguous identification.

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉F₂N | |

| Molecular Weight | 227.29 g/mol | |

| CAS Number | 134672-79-0 | |

| SMILES | CCCCCCNCC1=C(C=C(C=C1)F)F | |

| InChI Key | CNFIXRVRXFWZOU-UHFFFAOYSA-N |

Atomic Connectivity and Bonding Patterns

The molecule features a benzylamine core with a hexyl chain (-C₆H₁₃) attached to the nitrogen atom. The aromatic ring contains fluorine atoms at the 2- and 4-positions, creating a meta-difluoro substitution pattern. Key bonding characteristics include:

- Aromatic C-F Bonds : The C-F bond length (~1.34 Å) is shorter than C-H bonds, reflecting fluorine’s electronegativity.

- Amine Group : The N-atom adopts a trigonal pyramidal geometry, with bond angles of ~107° (C-N-C).

- Hexyl Chain : The aliphatic chain introduces rotational flexibility, with gauche conformations dominating due to steric interactions.

Conformational Analysis via Computational Chemistry

Density functional theory (DFT) studies reveal that the difluorobenzyl group adopts a planar configuration, while the hexyl chain exhibits torsional flexibility. Key findings include:

- Dihedral Angles : The angle between the aromatic ring and the amine group is ~120°, minimizing steric hindrance.

- Electrostatic Potential Maps : Fluorine atoms create regions of partial negative charge (-0.15 e), while the aromatic hydrogens exhibit partial positive charges (+0.08 e).

- Lipophilicity : The hexyl chain increases the logP value to 3.8, enhancing membrane permeability compared to non-alkylated analogues.

Electronic Effects of Fluorine Substituents on Aromatic Systems

Fluorine’s electron-withdrawing inductive effect (-I) reduces electron density on the benzene ring, altering reactivity:

- Ring Deactivation : Electrophilic substitution reactions (e.g., nitration) occur at slower rates compared to non-fluorinated benzylamines.

- Hydrogen Bonding : The C-F groups participate in weak hydrogen bonds (C-F···H-N) with amine protons, stabilizing certain conformations.

- Dipole Moment : The molecule’s dipole moment (2.1 D) is higher than unfluorinated analogues due to polar C-F bonds.

Comparative Structural Analysis with Related Benzylamine Derivatives

This compound differs from its parent compound, 2,4-difluorobenzylamine (C₇H₇F₂N), in three key aspects:

Table 2: Comparative Properties of Benzylamine Derivatives

| Property | This compound | 2,4-Difluorobenzylamine |

|---|---|---|

| Molecular Weight | 227.29 g/mol | 147.14 g/mol |

| Boiling Point | Not reported | 129–130°C |

| logP | 3.8 | 1.5 |

| Applications | Pharmaceutical intermediates | Agrochemical synthesis |

- Lipophilicity : The hexyl chain increases logP by 2.3 units, enhancing bioavailability.

- Synthetic Utility : The longer alkyl chain facilitates reactions in non-polar solvents, unlike the parent compound.

- Biological Interactions : Fluorine atoms improve binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogues.

Properties

CAS No. |

134672-79-0 |

|---|---|

Molecular Formula |

C13H19F2N |

Molecular Weight |

227.29 g/mol |

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]hexan-1-amine |

InChI |

InChI=1S/C13H19F2N/c1-2-3-4-5-8-16-10-11-6-7-12(14)9-13(11)15/h6-7,9,16H,2-5,8,10H2,1H3 |

InChI Key |

CNFIXRVRXFWZOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNCC1=C(C=C(C=C1)F)F |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of N-Hexyl-2,4-difluorobenzylamine

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzylamine with hexyl halides or related alkylating agents. This process can be optimized to enhance yield and purity through various methods:

- Halogenation : The introduction of halogens onto the benzene ring can be achieved using halogenating agents in the presence of catalysts.

- Alkylation : The reaction can be facilitated by using alkyl halides or other electrophiles to introduce the hexyl group onto the nitrogen atom, resulting in the desired amine structure.

Medicinal Chemistry

This compound has shown promise as a pharmaceutical intermediate, particularly in the synthesis of antiviral agents. One notable application is its role in the synthesis of Dolutegravir, an antiretroviral drug used in HIV treatment. The compound serves as a key building block in multi-step synthetic routes that lead to effective antiviral agents .

Antiviral Activity

Research indicates that derivatives of 2,4-difluorobenzylamine exhibit significant antiviral properties against various strains of influenza viruses. For instance, studies have demonstrated that certain piperidine derivatives containing this amine structure act as inhibitors of hemagglutinin-mediated membrane fusion, which is crucial for viral entry into host cells . This mechanism highlights the potential for developing new antiviral therapies based on this compound.

Agrochemical Applications

In addition to its medicinal uses, this compound has potential applications in agrochemicals. Its derivatives may serve as:

- Pesticides : Compounds derived from 2,4-difluorobenzylamine could be designed to target specific pests while minimizing environmental impact.

- Herbicides : Research into the herbicidal properties of such compounds could lead to new formulations that enhance crop yields and reduce reliance on traditional herbicides.

Case Study 1: Synthesis and Antiviral Activity

A study conducted by researchers at Instituto de Química Médica demonstrated that N-benzyl-4,4-disubstituted piperidines derived from 2,4-difluorobenzylamine showed potent activity against H1N1 influenza virus. The compounds were evaluated for their structure-activity relationship (SAR), revealing critical interactions necessary for their inhibitory effects on viral fusion processes .

Case Study 2: Development of Novel Agrochemicals

Another research initiative focused on modifying this compound for use as a pesticide. The study assessed various derivatives for their efficacy against common agricultural pests and highlighted their potential benefits over existing chemical solutions .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Compound/Result |

|---|---|---|

| Medicinal Chemistry | Antiviral drug synthesis | Key intermediate for Dolutegravir |

| Antiviral Activity | Inhibitor of influenza viruses | Effective against H1N1 |

| Agrochemicals | Potential pesticide/herbicide | New formulations targeting specific pests |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares N-Hexyl-2,4-difluorobenzylamine with structurally related benzylamine derivatives:

Key Observations :

- Electronic Effects : Fluorine atoms at 2,4-positions increase the aromatic ring’s electron-withdrawing character, stabilizing intermediates in reactions like Suzuki couplings or alkylations .

- Biological Activity : Fluorinated benzylamines are common in drug discovery. For example, acridin-9-yl-(2,4-difluorobenzyl)-amine (C₂₀H₁₅F₂N₂) inhibits phosphodiesterase 5 and topoisomerases, highlighting the role of fluorine in enhancing target binding .

Physicochemical Properties

- Spectroscopic Features : Fluorine substituents influence NMR shifts. For instance, in acridin-9-yl-(2,4-difluorobenzyl)-amine, the ¹³C NMR shows distinct signals at δ 162.93 and 160.45 ppm for fluorinated carbons, a pattern expected in the target compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Hexyl-2,4-difluorobenzylamine in academic laboratories?

- Methodological Answer :

- Route 1 : Alkylation of 2,4-difluorobenzylamine with 1-bromohexane under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitor reaction progress via TLC (ethyl acetate/hexane, 1:4). Purify via column chromatography .

- Route 2 : Reductive amination of 2,4-difluorobenzaldehyde with hexylamine using NaBH₄ or NaBH₃CN in methanol. Confirm product formation via ¹⁹F NMR (δ ≈ -115 to -120 ppm for ortho-fluorine) .

- Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) can enhance reaction efficiency, as demonstrated for analogous N-alkylation reactions .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to confirm hexyl chain integration (δ 0.8–1.5 ppm for CH₂ groups) and ¹⁹F NMR to verify fluorine substitution patterns. Compare with NIST reference spectra for related fluorinated benzylamines .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC-MS (electron ionization) to assess purity (>95%).

- Elemental Analysis : Verify C, H, N, and F content against theoretical values (C₁₃H₁₉F₂N).

Q. What safety protocols are critical when handling this compound given limited toxicological data?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors .

- Storage : Keep in a cool, dry place under inert atmosphere (N₂ or Ar) to prevent degradation.

- Waste Disposal : Neutralize with dilute HCl before disposal in halogenated waste containers.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Computational Setup : Optimize geometry using B3LYP/6-31G(d) with a polarizable continuum model (CPCM) for solvent effects (e.g., dichloromethane). Calculate HOMO/LUMO energies and compare with experimental cyclic voltammetry data .

- Validation : Correlate computed ionization potentials (HOMO) with oxidation potentials from differential pulse voltammetry. Adjust basis sets (e.g., 6-311+G(d,p)) for improved accuracy.

Q. What experimental strategies resolve discrepancies between computational and empirical data for fluorinated benzylamines?

- Methodological Answer :

- Data Triangulation : Cross-validate DFT results with photophysical (UV-Vis, fluorescence) and electrochemical (HOMO/LUMO) measurements. For example, aggregate-induced emission (AIE) effects in solid-state photoluminescence may explain deviations in predicted vs. observed emission spectra .

- Solvent Effects : Re-run computations with explicit solvent molecules (e.g., CH₂Cl₂) to account for solvatochromic shifts.

Q. How does the hexyl substituent influence the photophysical behavior of 2,4-difluorobenzylamine derivatives?

- Methodological Answer :

- Comparative Analysis : Measure fluorescence quantum yields (ΦF) in solution (e.g., CH₂Cl₂) and solid state. The hexyl chain may reduce aggregation-caused quenching (ACQ) compared to shorter alkyl analogs.

- Thermal Analysis : Perform TGA/DSC to assess stability (decomposition >200°C expected) and correlate with alkyl chain flexibility .

Q. What role does this compound play in synthesizing extended heteroacenes?

- Methodological Answer :

- Building Block Utility : Use as an N-alkylating agent in Cadogan cyclization or Suzuki-Miyaura coupling to construct carbazole frameworks. For example, react with dibromocarbazole precursors under microwave conditions (150°C, 20 min) to form diindolocarbazoles .

- Functionalization : Introduce methoxy or nitro groups post-alkylation to modulate electronic properties for optoelectronic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.